molecular formula C8H7N3O B1511499 1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde CAS No. 57806-04-9

1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

Cat. No.: B1511499
CAS No.: 57806-04-9
M. Wt: 161.16 g/mol
InChI Key: SYNGMNQXTCULHW-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It is a derivative of imidazo[4,5-b]pyridine, featuring a methyl group at the 1-position and a formyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazo[4,5-b]pyridine as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including nitration, reduction, and formylation. The specific conditions and reagents used can vary depending on the desired yield and purity.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to control reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol.

  • Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: A wide range of substituted imidazo[4,5-b]pyridines can be synthesized.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde: Similar structure but different position of the methyl group.

  • 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde: Different position of the methyl group and formyl group.

  • 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Contains additional hydrogenation compared to the parent compound.

Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-methylimidazo[4,5-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNGMNQXTCULHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743210
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-04-9
Record name 1-Methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
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1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
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1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
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1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
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1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde
Reactant of Route 6
1-methyl-1H-imidazo[4,5-b]pyridine-2-carbaldehyde

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